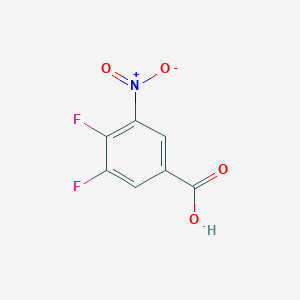![molecular formula C18H15F3N2O2 B1418095 (Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide CAS No. 1025617-09-7](/img/structure/B1418095.png)
(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide
説明
(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide, or 2-APTP, is a synthetic compound used in a variety of scientific research applications. It is a member of the class of compounds known as amides and is characterized by its unique structure, which consists of an amide group linked to a phenyl ring and a trifluoromethyl group. 2-APTP has several unique properties that make it a valuable tool for researchers in a variety of fields.
科学的研究の応用
Synthesis and Chemical Properties
- (Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide and related compounds have been studied for their synthetic processes and chemical properties. One key study involves the synthesis of (Z)-2-(2-Acetyl-2 H-isoquinolin-1-ylidene)acetamides from 2-vinylbenzonitrile derivatives, highlighting the importance of iodine-mediated cyclization in producing such compounds (Kobayashi et al., 2007).
- Another study focuses on the generation of allylic carbanion species from derivatives of (Z)-2-Methyl-3-(phenylthio) propenoic acid and (E)-N-t-butyl-2-methyl-3-(phenylthio) propenamide, demonstrating the versatility of these compounds in reactions with aldehydes and ketones (Kitaoka et al., 1983).
Biological Activities and Pharmacological Potential
- Research on N-hydroxy-3-phenyl-2-propenamides, closely related to the compound , indicates their potential as novel inhibitors of human histone deacetylase (HDAC). These compounds exhibit potent enzyme inhibition and cell growth inhibition in human carcinoma cell lines, highlighting their potential in cancer therapy (Remiszewski et al., 2003).
- A related study on N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides, which include structures similar to this compound, evaluates their effectiveness as HDAC inhibitors. These compounds demonstrated remarkable stability and showed antitumor activity in vivo, indicating their potential in treating human disorders like cancer and neurodegenerative diseases (Thaler et al., 2010).
Solubility and Thermodynamic Properties
- The solubility of derivatives similar to this compound, such as N-(4-Methylphenyl-Z-3-chloro-2-(phenylthio)propenamide, has been studied in various solvents. This research is crucial for understanding the compound's behavior in different environments and for optimizing its use in various applications, including pharmaceutical formulations (Souza et al., 2018).
作用機序
Target of Action
Compounds with similar structures, such as 4-phenyl-6-trifluoromethyl-2-aminopyrimidines, have been studied for their fungicidal activity against botrytis cinerea .
Mode of Action
It’s worth noting that the trifluoromethyl group is often incorporated into drug molecules to enhance certain properties such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
The presence of the trifluoromethyl group in similar compounds has been associated with various pharmacological activities .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of drug molecules .
Result of Action
Compounds with similar structures have shown significant fungicidal activity .
Action Environment
It’s worth noting that environmental factors can significantly influence the effectiveness and stability of many chemical compounds .
生化学分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect. Exceeding this threshold can result in toxicity, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, leading to changes in metabolic flux and metabolite levels . The compound’s impact on metabolic pathways is significant, as it can alter the balance of metabolites and affect overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its efficacy and toxicity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications are involved in directing the compound to its site of action. The subcellular localization of this compound can influence its interactions with biomolecules and its overall efficacy.
特性
IUPAC Name |
3-hydroxy-N-phenyl-2-[[4-(trifluoromethyl)phenyl]iminomethyl]but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-12(24)16(17(25)23-15-5-3-2-4-6-15)11-22-14-9-7-13(8-10-14)18(19,20)21/h2-11,24H,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJXPCZVYCFKLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C=NC1=CC=C(C=C1)C(F)(F)F)C(=O)NC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




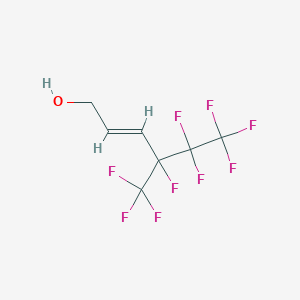
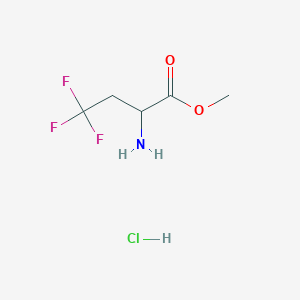
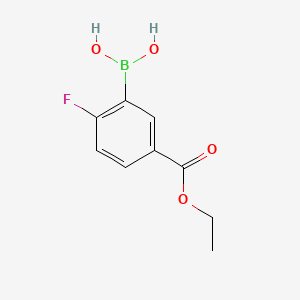
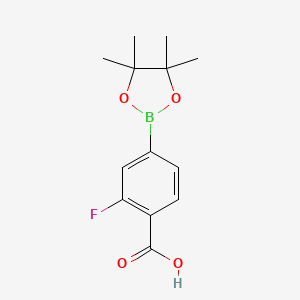

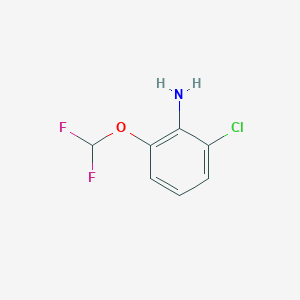
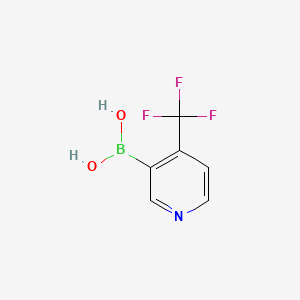



![(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid](/img/structure/B1418030.png)
![(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid](/img/structure/B1418032.png)
